molecular formula C11H19N3O2S B14553954 N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide CAS No. 62009-19-2

N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide

Cat. No.: B14553954
CAS No.: 62009-19-2
M. Wt: 257.35 g/mol
InChI Key: URVTYDMISYITNH-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide groups. The process often includes:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Alkylation: Addition of ethyl groups to the nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group.

    Substitution: Replacement of functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfapyridine: Known for its anti-inflammatory properties.

Uniqueness

N,N-Diethyl-5-(ethylamino)pyridine-3-sulfonamide stands out due to its specific structural modifications, which may enhance its efficacy and reduce side effects compared to other sulfonamides.

Properties

CAS No.

62009-19-2

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

N,N-diethyl-5-(ethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H19N3O2S/c1-4-13-10-7-11(9-12-8-10)17(15,16)14(5-2)6-3/h7-9,13H,4-6H2,1-3H3

InChI Key

URVTYDMISYITNH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CN=C1)S(=O)(=O)N(CC)CC

Origin of Product

United States

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